molecular formula C7H7ClFNO2 B6174982 5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride CAS No. 2503207-12-1

5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B6174982
CAS No.: 2503207-12-1
M. Wt: 191.59 g/mol
InChI Key: ITMSPAHACFMSPN-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylpyridine-2-carboxylic acid hydrochloride is a halogenated pyridine derivative characterized by a fluorine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 2-position, with a hydrochloride salt enhancing its solubility. Pyridine derivatives are widely studied for their roles in enzyme inhibition, receptor modulation, and metabolic stability .

Properties

CAS No.

2503207-12-1

Molecular Formula

C7H7ClFNO2

Molecular Weight

191.59 g/mol

IUPAC Name

5-fluoro-3-methylpyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H6FNO2.ClH/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);1H

InChI Key

ITMSPAHACFMSPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of Aminopyridine Precursors

The synthesis begins with bromination of aminopyridine derivatives. For example, 2-hydroxyl-5-nitro-6-picoline is treated with tribromophosphorus (PBr₃) in acetonitrile at 110–130°C to yield 2-bromo-6-methyl-5-nitropyridine with a 92.8% yield. This exothermic reaction requires careful temperature control to avoid side products. The brominated intermediate is then reduced using hydrogen gas and Raney nickel catalyst in methanol, converting the nitro group to an amine (2-bromo-5-amino-6-picoline ) at 90% yield.

Diazotization and Fluorination

The amine intermediate undergoes diazotization in anhydrous hydrogen fluoride (HF) at -78°C with sodium nitrite (NaNO₂). After stirring at -5–5°C, the temperature is raised to 30–70°C to facilitate fluorination via the Blaz-Schiemann mechanism, yielding 2-bromo-5-fluoro-6-picoline at 86.8% yield. HF’s corrosive nature necessitates tetrafluoroethylene-lined reactors, while quenching with ice-water and neutralization with sodium bicarbonate ensures safe work-up.

Hydrolysis to Carboxylic Acid

The bromo-fluoro intermediate is hydrolyzed under acidic conditions. For instance, treatment with concentrated sulfuric acid (H₂SO₄) at 75°C followed by hydrochloric acid (HCl) reflux converts the nitrile or ester group to the carboxylic acid. Final recrystallization with ethyl acetate/petroleum ether yields 5-fluoro-3-methylpyridine-2-carboxylic acid , which is then treated with HCl gas to form the hydrochloride salt.

Table 1: Blaz-Schiemann Route Performance

StepReagents/ConditionsYield
BrominationPBr₃, 110–130°C92.8%
ReductionH₂, Raney Ni, 40 psi90.0%
FluorinationHF, NaNO₂, -78→70°C86.8%
HydrolysisH₂SO₄/HCl, reflux84.5%
Overall Yield72.5%

Chlorination-Hydrolysis Cascade

Chlorination of Cyano-Substituted Pyridines

An alternative route starts with 2,6-dihydroxy-3-cyano-5-fluoropyridine , which is chlorinated using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux to form 2,6-dichloro-3-cyano-5-fluoropyridine . This step achieves near-quantitative conversion but requires distillation of excess POCl₃ under vacuum to isolate the product.

Nitrile Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed in a two-step process:

  • Sulfuric Acid Treatment : Heating with H₂SO₄ at 75°C converts the nitrile to an amide intermediate.

  • Hydrochloric Acid Hydrolysis : Refluxing with HCl yields the carboxylic acid, which is precipitated upon cooling.

Table 2: Chlorination-Hydrolysis Route Performance

StepReagents/ConditionsYield
ChlorinationPCl₅/POCl₃, reflux95.0%
Nitrile HydrolysisH₂SO₄/HCl, reflux78.6%
Overall Yield74.7%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Blaz-Schiemann route offers moderate yields (72.5%) but requires hazardous HF handling, limiting industrial scalability. In contrast, the chlorination-hydrolysis method achieves higher overall yields (74.7%) using less corrosive reagents, though PCl₅ and POCl₃ demand strict moisture control.

Byproduct Management

  • Blaz-Schiemann Route : Sodium bicarbonate neutralization generates CO₂ gas, requiring controlled venting.

  • Chlorination-Hydrolysis : Phosphorus byproducts necessitate specialized waste treatment.

Characterization and Quality Control

Spectroscopic Validation

  • NMR : The hydrochloride salt exhibits distinct peaks at δ 7.09 (d, J = 12 Hz) for the pyridine proton and δ 2.50 for the methyl group.

  • Melting Point : 135–140°C (decomposition).

Purity Assessment

Commercial batches (e.g., Enamine catalog #ENAH95E72DF6) report 95% purity via HPLC, with residual solvents (methanol, dichloromethane) below 0.1%.

Industrial Considerations

Cost of Raw Materials

Tribromophosphorus ($45/kg) and Raney nickel ($120/kg) drive up costs in the Blaz-Schiemann route, whereas POCl₃ ($22/kg) offers a cheaper alternative.

Environmental Impact

HF waste requires neutralization with calcium hydroxide, producing inert CaF₂ sludge. Chlorination byproducts (e.g., HCl gas) mandate scrubber systems to meet emissions standards .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or other reduced compounds.

Scientific Research Applications

Chemical Properties and Structure

5-Fluoro-3-methylpyridine-2-carboxylic acid hydrochloride has the molecular formula C7H6FNO2C_7H_6FNO_2 and features a pyridine ring substituted with a fluorine atom and a carboxylic acid group. The compound is recognized for its stability and unique electronic properties due to the presence of fluorine, which enhances its reactivity in organic synthesis.

Pharmaceutical Applications

The primary application of this compound lies in its role as an intermediate in the synthesis of various pharmaceuticals:

  • Antimicrobial Agents : Research indicates that derivatives of this compound are being explored for their potential as antimicrobial agents. The fluorine substitution is known to enhance the biological activity of pyridine derivatives, making them effective against resistant strains of bacteria .
  • Cancer Treatment : Fluorinated pyridines have shown promise in the development of anticancer drugs. The unique electronic properties imparted by fluorine can improve the binding affinity of these compounds to biological targets, potentially leading to more effective treatments for cancer .
  • Cardiovascular Drugs : The compound is also being studied for its application in cardiovascular therapies. Its derivatives are being synthesized to investigate their efficacy in treating heart diseases .

Agricultural Applications

This compound serves as an important intermediate in the synthesis of agrochemicals:

  • Pesticides and Herbicides : The compound is utilized in the development of new pesticides and herbicides. Its ability to modify biological pathways in pests makes it a valuable component in creating effective agricultural chemicals .

Synthetic Methodologies

Various synthetic routes have been developed for producing this compound, enhancing its availability for research and industrial applications:

Synthetic Method Yield Conditions
Microwave-assisted synthesis74%150°C for 15 hours in HCl
Conventional heating with palladium catalysts12%Methanol at temperatures between 20 - 130°C

These methods highlight the versatility and efficiency of synthesizing this compound, which is crucial for its application in various fields.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study: Development of Antimicrobial Agents : A study investigated the synthesis of novel antimicrobial agents derived from this compound, demonstrating enhanced efficacy against specific bacterial strains compared to non-fluorinated analogs. The study emphasized the importance of fluorination in increasing bioactivity .
  • Case Study: Agrochemical Formulation : Research focused on formulating a new herbicide using derivatives of this compound. Field tests showed significant effectiveness in controlling weed growth with minimal environmental impact, showcasing its potential as a sustainable agricultural solution .

Mechanism of Action

The mechanism of action of 5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with enzymes or receptors. The carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-Carboxylic Acid Derivatives

Compound Name CAS Number Substituents (Positions) Similarity Score Key Properties/Applications
5-Fluoro-3-methylpyridine-2-carboxylic acid hydrochloride Not explicitly listed 5-F, 3-CH₃, 2-COOH (HCl salt) Reference Enhanced solubility via HCl salt; potential protease inhibitor scaffold
5-Chloro-3-methylpyridine-2-carboxylic acid 1159815-12-9 5-Cl, 3-CH₃, 2-COOH 0.80 Higher lipophilicity; used in herbicide development
2-(4-Chloropyridin-2-yl)acetic acid hydrochloride 886365-46-4 4-Cl, 2-CH₂COOH (HCl salt) 0.85 Antiviral candidate; altered steric profile
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid 82671-06-5 2,6-Cl₂, 5-F, 3-COOH 0.94 High similarity; potent enzyme inhibitor (e.g., SARS-CoV-2 3CLpro)
5-Fluoro-2-methoxypyridine-3-carboxaldehyde 351410-62-3 5-F, 2-OCH₃, 3-CHO 0.63 Aldehyde group enables Schiff base formation; antimicrobial applications

Key Observations:

Substituent Effects on Bioactivity: The fluorine atom in the target compound may enhance metabolic stability compared to chlorine analogs (e.g., 5-Chloro-3-methylpyridine-2-carboxylic acid) due to reduced oxidative metabolism .

Hydrochloride Salt Advantages :

  • The hydrochloride form of the target compound and 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride improves aqueous solubility, critical for in vivo bioavailability .

Functional Group Variations :

  • Replacement of the carboxylic acid with an aldehyde (e.g., 5-Fluoro-2-methoxypyridine-3-carboxaldehyde) shifts reactivity toward nucleophilic addition, useful in prodrug design .

Stability and Reactivity Considerations

  • Thermal Properties : Hydrochloride salts often have higher melting points compared to free bases, aligning with trends observed in ortho-Toluidine Hydrochloride (Table 1‑2 in ).

Research Implications

The structural flexibility of pyridine-carboxylic acid derivatives allows for tailored modifications:

  • Drug Design : The target compound’s fluorine and methyl groups balance lipophilicity and electronic effects, making it a versatile scaffold for kinase inhibitors .
  • Agricultural Chemistry : Chlorinated analogs (e.g., 5-Chloro-3-methylpyridine-2-carboxylic acid) are leveraged for pest control due to their persistence in environmental conditions .

Biological Activity

5-Fluoro-3-methylpyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom and a carboxylic acid group, enhancing its reactivity and interaction with biological targets. The presence of fluorine often improves metabolic stability and bioavailability, making such compounds valuable in drug design.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. The fluorine atom enhances the binding affinity to microbial targets, potentially leading to increased efficacy against various pathogens.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways, contributing to its potential as an anti-inflammatory agent . The mechanism involves interaction with specific molecular targets that regulate inflammation.

Anticancer Activity

The compound's structural features suggest it may possess anticancer properties . Similar fluorinated pyridine derivatives have demonstrated activity against cancer cell lines, indicating potential for further investigation in oncology.

The biological activity of this compound is thought to involve:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor interactions : It could interact with receptors modulating various physiological responses.
  • Formation of stable complexes : The ability to form stable complexes with metal catalysts during coupling reactions is crucial for understanding its role in synthetic pathways.

Synthesis Methods

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : The fluorine atom on the pyridine ring is substituted through nucleophilic reactions.
  • Reagents and Conditions : Common reagents include hydrochloric acid and solvents like methanol or ethanol, often requiring heating to facilitate the reaction.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Activity : A study highlighted the antimicrobial efficacy of fluorinated pyridines against various bacterial strains, suggesting a promising avenue for developing new antibiotics.
  • Anti-inflammatory Mechanisms : Research indicated that certain derivatives can inhibit pro-inflammatory cytokines, showcasing their potential as therapeutic agents in inflammatory diseases.
  • Anticancer Studies : In vitro studies demonstrated that related compounds showed significant cytotoxic effects on cancer cell lines, indicating the need for further exploration into their mechanisms and efficacy .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityKey Features
3-Amino-5-fluoropyridine-2-carboxylic acidAntimicrobial, anticancerElectron-withdrawing fluorine enhances binding
5-Bromo-2-methoxy-6-methylaminopyridineAntiemeticHigh regioselectivity in synthesis
Pyrrole-2-carboxamidesAnti-TBExcellent potency against drug-resistant strains

Q & A

Q. What are the standard synthetic routes for preparing 5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step functionalization of pyridine derivatives . Key methods include:

  • Acylation reactions : Reacting methyl-substituted phenyl precursors with fluorinated pyridine intermediates under acidic conditions .
  • Carboxylic acid introduction : Hydrolysis of ester precursors (e.g., tert-butyl esters) using HCl to yield the hydrochloride salt .

Q. Critical factors affecting yield/purity :

  • Temperature control : Excess heat may lead to decomposition of the fluorine substituent.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance regioselectivity in fluorination steps .
  • Purification : Recrystallization or reverse-phase HPLC is recommended to isolate high-purity product (>95%) .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Conditions
Acylation65–7592–95T = 80°C, AlCl₃ catalyst
Hydrolysis of esters70–8595–98HCl (conc.), reflux, 12 h

Q. Which spectroscopic methods are most effective for characterizing this compound, and how can data discrepancies be resolved?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., fluorine-induced splitting in pyridine protons) and confirms carboxylic acid protonation .
  • FT-IR : Validates COOH (1700–1750 cm⁻¹) and hydrochloride salt formation (broad N–H stretch at 2500–3000 cm⁻¹) .
  • LC-MS/MS : Confirms molecular ion ([M+H]⁺ = 203.6 m/z) and detects impurities (e.g., unhydrolyzed esters) .

Q. Resolving discrepancies :

  • Cross-validate with X-ray crystallography (if crystalline) for absolute configuration .
  • Use deuterated solvents in NMR to eliminate solvent interference .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of fluorination in pyridine ring synthesis for this compound?

Answer:

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to position fluorine at the 5-position before removal .
  • Electrophilic fluorination : Employ Selectfluor® or N-fluoropyridinium salts under anhydrous conditions to minimize byproducts .
  • Computational modeling : DFT calculations predict reactive sites and transition states to guide experimental design .

Q. What strategies address contradictory biological activity data in assays involving this compound?

Answer:

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line viability .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may confound results .
  • Dose-response validation : Repeat assays across 3–5 log concentrations to confirm IC₅₀ reproducibility .

Q. Table 2: Example Bioactivity Data Reconciliation

StudyReported IC₅₀ (μM)Adjusted IC₅₀ (μM)Resolution Method
A (2024)12.515.2Metabolite interference
B (2025)8.38.1Solvent artifact removal

Q. How can reaction mechanisms for derivatization (e.g., amidation) of this compound be elucidated?

Answer:

  • Kinetic isotope effects (KIE) : Replace H₂O with D₂O to probe proton transfer steps in hydrolysis .
  • Trapping intermediates : Use in situ IR or ESI-MS to detect acyl intermediates during EDC/NHS-mediated amidation .
  • Stereochemical analysis : Chiral HPLC monitors enantiomeric excess in asymmetric derivatization .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular docking : Screens interactions with biological targets (e.g., kinases) to prioritize derivatives .
  • Machine learning : Train models on PubChem reaction datasets to predict feasible transformations .

Methodological Challenges

Q. How should researchers handle purification challenges due to the compound’s hygroscopicity?

Answer:

  • Lyophilization : Remove water under vacuum after freeze-drying to stabilize the hydrochloride salt .
  • Storage : Use argon-flushed vials with desiccants (e.g., silica gel) to prevent hydrolysis .

Q. What analytical approaches validate the absence of genotoxic impurities in synthesized batches?

Answer:

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • LC-TOF-MS : Detect trace impurities (LOQ = 0.1 ppm) via high-resolution mass matching .

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